molecular formula C7H18INO B14681554 N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide CAS No. 32492-73-2

N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide

Cat. No.: B14681554
CAS No.: 32492-73-2
M. Wt: 259.13 g/mol
InChI Key: LEZAOCGVKNENKY-UHFFFAOYSA-M
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Description

N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a dimethylpropan-1-aminium iodide moiety. Its properties make it suitable for a range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide typically involves the reaction of N,N-dimethylpropan-1-amine with ethylene oxide, followed by quaternization with methyl iodide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve the use of sodium chloride (NaCl) or sodium bromide (NaBr) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Corresponding halide salts.

Scientific Research Applications

N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and as an additive in personal care products.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, the hydroxyethyl group enhances the solubility and stability of the compound, allowing it to effectively target and interact with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylpropan-1-aminium chloride
  • N,N-Dimethylpropan-1-aminium bromide
  • N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride

Uniqueness

N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide stands out due to its unique combination of a hydroxyethyl group and an iodide ion. This combination provides enhanced solubility and reactivity compared to its chloride and bromide counterparts. Additionally, the iodide ion offers distinct advantages in certain chemical reactions, making this compound particularly valuable in specific applications.

Properties

CAS No.

32492-73-2

Molecular Formula

C7H18INO

Molecular Weight

259.13 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-propylazanium;iodide

InChI

InChI=1S/C7H18NO.HI/c1-4-5-8(2,3)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

LEZAOCGVKNENKY-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(C)CCO.[I-]

Origin of Product

United States

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